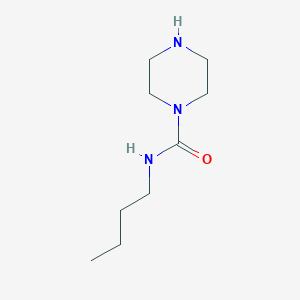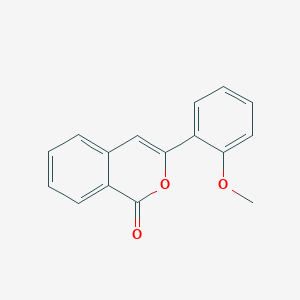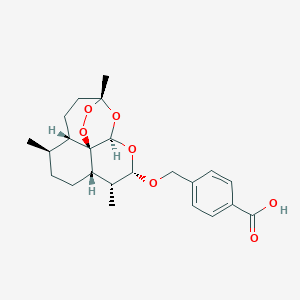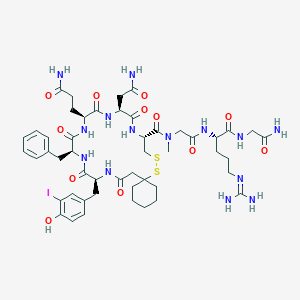
N-Butylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-Butylpiperazine-1-carboxamide, also known as BPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPC is a cyclic amide that is synthesized by reacting butylamine with piperazine.
作用機序
The mechanism of action of N-Butylpiperazine-1-carboxamide is not fully understood. However, it is believed to act on various molecular targets, including enzymes, receptors, and ion channels. N-Butylpiperazine-1-carboxamide has been shown to modulate the activity of various enzymes, including acetylcholinesterase, tyrosinase, and butyrylcholinesterase. N-Butylpiperazine-1-carboxamide has also been shown to modulate the activity of various receptors, including dopamine receptors and serotonin receptors.
生化学的および生理学的効果
N-Butylpiperazine-1-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-Butylpiperazine-1-carboxamide can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N-Butylpiperazine-1-carboxamide has also been shown to have antioxidant activity, which may be beneficial in the treatment of various disorders, including cancer and Alzheimer's disease. In vivo studies have shown that N-Butylpiperazine-1-carboxamide can modulate the activity of various neurotransmitters, including dopamine and serotonin, which may be beneficial in the treatment of various psychiatric disorders.
実験室実験の利点と制限
N-Butylpiperazine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under various conditions. N-Butylpiperazine-1-carboxamide is also relatively inexpensive compared to other compounds with similar properties. However, N-Butylpiperazine-1-carboxamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous solutions. N-Butylpiperazine-1-carboxamide is also relatively toxic, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-Butylpiperazine-1-carboxamide. In medicinal chemistry, N-Butylpiperazine-1-carboxamide could be further investigated for its potential as a drug candidate for the treatment of various disorders, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, N-Butylpiperazine-1-carboxamide could be further investigated for its potential as a building block for the synthesis of novel materials with unique properties. In organic synthesis, N-Butylpiperazine-1-carboxamide could be further investigated for its potential as a reagent in various reactions. Additionally, further studies are needed to fully understand the mechanism of action of N-Butylpiperazine-1-carboxamide and its potential applications in various fields.
Conclusion:
In conclusion, N-Butylpiperazine-1-carboxamide is a promising compound that has potential applications in various fields. The synthesis method is relatively simple, and the compound has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. N-Butylpiperazine-1-carboxamide has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Further studies are needed to fully understand the mechanism of action of N-Butylpiperazine-1-carboxamide and its potential applications in various fields.
科学的研究の応用
N-Butylpiperazine-1-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-Butylpiperazine-1-carboxamide has been investigated for its potential as a drug candidate for the treatment of various disorders, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, N-Butylpiperazine-1-carboxamide has been studied for its potential as a building block for the synthesis of novel materials with unique properties. In organic synthesis, N-Butylpiperazine-1-carboxamide has been investigated for its potential as a reagent in various reactions.
特性
CAS番号 |
118133-25-8 |
|---|---|
製品名 |
N-Butylpiperazine-1-carboxamide |
分子式 |
C9H19N3O |
分子量 |
185.27 g/mol |
IUPAC名 |
N-butylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-2-3-4-11-9(13)12-7-5-10-6-8-12/h10H,2-8H2,1H3,(H,11,13) |
InChIキー |
GDLGILNCCMSFAX-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)N1CCNCC1 |
正規SMILES |
CCCCNC(=O)N1CCNCC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)





